5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid
Overview
Description
5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid is a heterocyclic compound that belongs to the benzofuran family, which has drawn significant interest due to its diverse biological activities and potential applications in various scientific fields. These compounds are notable for their structural uniqueness and broad applicability in pharmaceuticals, agriculture, and polymer industries (Patel et al., 2024).
Synthesis Analysis
The synthesis of 5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid and its derivatives has been explored through various synthetic methodologies. These include metal-catalyzed routes, green-solvent-based approaches, microwave-assisted methods, and catalyst-free and solvent-free methods, highlighting the compound's versatile synthetic accessibility (Patel et al., 2024).
Molecular Structure Analysis
The molecular structure of 5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid is characterized by its benzofuran backbone, with a chloro substituent at the 5-position, a methyl group at the 3-position, and a carboxylic acid group at the 2-position. This structure is pivotal for its biological activities and chemical properties, as the presence and position of these substituents significantly influence its reactivity and interaction with biological targets.
Chemical Reactions and Properties
Benzofuran derivatives, including 5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid, exhibit a wide range of chemical reactions due to the reactive sites present in their molecular structure. These compounds undergo various chemical transformations, such as halogenation, nitration, and Suzuki coupling, which are essential for the synthesis of more complex molecules and potential drug candidates (Dawood, 2019).
Scientific Research Applications
Kinetic Resolution and Chemical Synthesis
5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid has been utilized in the field of chemical synthesis, particularly in lipase-mediated kinetic resolution processes. These processes enable the production of enantiomerically pure compounds, which are crucial for various applications in medicinal chemistry and materials science. For instance, the kinetic resolution of methyl esters of 5-chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid and its analogues has been demonstrated, showcasing fair to moderate enantioselectivities and providing a method to obtain pure enantiomers through fractional crystallization (Ferorelli et al., 2001).
Antimicrobial Activity
Another significant application is in the development of novel antimicrobial agents. Derivatives of 5-chloro-3-methyl-1-benzofuran-2-carboxylic acid have been synthesized and evaluated for their antimicrobial properties. These derivatives exhibit potential activity against a variety of pathogenic bacteria and yeasts, contributing to the search for new antimicrobial compounds that can address the growing issue of antibiotic resistance (Idrees et al., 2020).
Synthesis of Heterocyclic Compounds
The compound also serves as a precursor in the synthesis of heterocyclic compounds, which are a cornerstone of pharmaceutical chemistry. For example, the synthesis of 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives has been reported, illustrating the versatility of 5-chloro-3-methyl-1-benzofuran-2-carboxylic acid in constructing complex molecules that could have various biological activities (Gao et al., 2011).
Coordination Chemistry and Material Science
Additionally, this chemical has been explored in the context of coordination chemistry and material science, where its derivatives are employed in the synthesis of metal-organic frameworks (MOFs) and other coordination compounds. These applications highlight its potential in creating materials with novel properties for catalysis, gas storage, and separation processes (Mojumdar et al., 2009).
Crystallography and Molecular Interactions
Studies on the crystal structure of derivatives of 5-chloro-3-methyl-1-benzofuran-2-carboxylic acid have provided insights into molecular interactions, such as hydrogen bonding and π-π interactions, which are essential for the design of molecular assemblies and understanding the principles of molecular recognition (Choi et al., 2009).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-chloro-3-methyl-1-benzofuran-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO3/c1-5-7-4-6(11)2-3-8(7)14-9(5)10(12)13/h2-4H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYMIQBZTUQKAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60357729 | |
Record name | 5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60357729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid | |
CAS RN |
1134-00-5 | |
Record name | 5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60357729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-3-methyl-1-benzofuran-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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